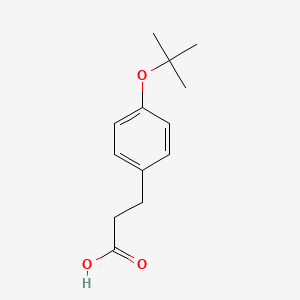

3-(4-(tert-Butoxy)phenyl)propanoic acid

Description

3-(4-(tert-Butoxy)phenyl)propanoic acid (CAS synonyms: 3-(4-tert-Butoxyphenyl)-propionic acid, AKOS016354906) is a phenylpropanoic acid derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the para position of the aromatic ring and a propanoic acid (-CH₂CH₂COOH) side chain. The tert-butoxy group confers steric bulk and lipophilicity (predicted logP ~3.5), enhancing metabolic stability and membrane permeability compared to hydroxyl or smaller ether substituents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptide coupling reactions due to its compatibility with protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) .

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZTWGHLBQKZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-(tert-Butoxy)phenyl)propanoic acid involves the reaction of 4-tert-butylphenol with propanoic acid under specific conditions. The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl bromide and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to introduce the tert-butoxycarbonyl group into the phenyl ring, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxybenzaldehyde, while reduction could produce 4-tert-butoxyphenylpropanol .

Scientific Research Applications

3-(4-(tert-Butoxy)phenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural modifications, physicochemical properties, and biological implications of 3-(4-(tert-Butoxy)phenyl)propanoic acid relative to analogous compounds:

Table 1: Comparative Analysis of Structural Analogues

Key Comparisons

Substituent Bulk and Reactivity: The tert-butoxy group in the parent compound provides moderate steric hindrance and stability against hydrolysis compared to smaller ethers (e.g., methoxy) or unprotected hydroxyls. In contrast, 3-(4-Hydroxyphenyl)propanoic acid is more polar and prone to oxidation, limiting its use in hydrophobic environments . Propargyl ether derivatives (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) enable click chemistry applications, a feature absent in the tert-butoxy analogue .

Lipophilicity and Pharmacokinetics: The TBS-protected hydroxyl variant (logP ~4.2) exceeds the parent compound in lipophilicity, enhancing blood-brain barrier penetration but complicating aqueous solubility . 3-(4-tert-Butylphenyl)propanoic acid (logP ~4.0) lacks the ether oxygen, further increasing hydrophobicity, which may reduce renal clearance .

Biological Activity: Phenoxymethyl-substituted derivatives exhibit agonist activity at FFA4 receptors (EC₅₀ = 0.8 µM), suggesting that substituent flexibility and electronic effects are critical for receptor binding. The tert-butoxy group’s rigidity may hinder such interactions . Hydroxyphenyl analogues demonstrate cytotoxicity (43.2% mortality in brine shrimp assays), likely due to redox activity from the phenolic hydroxyl, which is absent in the tert-butoxy derivative .

Synthetic Utility :

- The tert-butoxy group’s acid stability makes it suitable for Boc-protection strategies in peptide synthesis, whereas propargyl ethers are preferred for modular bioconjugation .

Biological Activity

3-(4-(tert-Butoxy)phenyl)propanoic acid, also known by its CAS number 21323-98-8, is an organic compound that has garnered significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid moiety linked to a phenyl group substituted with a tert-butoxy group. This unique structure enhances its steric properties, influencing its reactivity and biological interactions. The tert-butoxy group contributes to increased steric hindrance, which may improve binding affinity to specific molecular targets such as proteins and receptors.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple biochemical pathways. The mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and autophagy .

- Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), which are pivotal in signal transduction and cellular communication .

- Pathway Modulation : The compound is implicated in modulating pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

- Antimicrobial Activity : Preliminary investigations indicate potential activity against various pathogens, including bacteria and viruses .

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Research Findings and Case Studies

Table 1 summarizes key research findings related to the biological activity of this compound:

Case Study: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound using a mouse model of inflammation. The results indicated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in conditions characterized by excessive inflammation.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated effective inhibition of growth for several pathogens, highlighting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.